Monobutyltin

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Numéro CAS |

78763-54-9 |

|---|---|

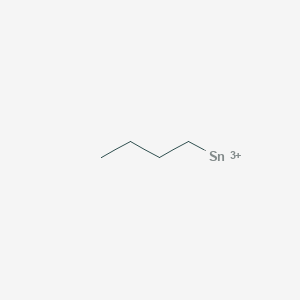

Formule moléculaire |

C4H9Sn+3 |

Poids moléculaire |

175.82 g/mol |

Nom IUPAC |

butyltin(3+) |

InChI |

InChI=1S/C4H9.Sn/c1-3-4-2;/h1,3-4H2,2H3;/q;+3 |

Clé InChI |

NPAIMXWXWPJRES-UHFFFAOYSA-N |

SMILES |

CCCC[Sn+3] |

SMILES canonique |

CCCC[Sn+3] |

Synonymes |

mono-n-butyltin monobutyltin |

Origine du produit |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Hydrolysis Mechanism of Monobutyltin Trichloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Monobutyltin trichloride (B1173362) (MBTC), an organotin compound with diverse industrial applications, undergoes a rapid and complex hydrolysis process in aqueous environments. Understanding the mechanism of this hydrolysis is crucial for assessing its environmental fate, toxicological profile, and for the controlled synthesis of tin-based materials. This technical guide provides a comprehensive overview of the core hydrolysis mechanism of MBTC, detailing the sequential reaction pathways, intermediate species, and final condensation products. While precise quantitative kinetic data for MBTC hydrolysis is not extensively documented in publicly available literature, this guide synthesizes the current qualitative understanding derived from experimental and computational studies. Furthermore, it furnishes detailed experimental protocols for key analytical techniques that can be employed to study the hydrolysis of MBTC and related organotin compounds.

Introduction

This compound trichloride (BuSnCl₃) is a reactive organometallic compound utilized as a precursor for tin dioxide coatings on glass, a stabilizer for polyvinyl chloride (PVC), and as an intermediate in the synthesis of other organotin compounds.[1][2] Its interaction with water initiates a cascade of hydrolysis and condensation reactions, leading to the formation of various monomeric, dimeric, and ultimately polymeric oxo-hydroxo tin species.[3][4] The nature of these products is highly dependent on factors such as pH, concentration, and temperature. This guide aims to provide a detailed understanding of the stepwise hydrolysis mechanism and to equip researchers with the necessary methodologies to investigate this process.

The Hydrolysis and Condensation Pathway

The hydrolysis of this compound trichloride is not a single reaction but a multi-step process involving the sequential replacement of chloride ligands by hydroxyl groups, followed by condensation reactions to form larger, more complex structures.

Initial Hydrolysis Steps

The process begins with the nucleophilic attack of water molecules or hydroxide (B78521) ions on the tin center, leading to the stepwise substitution of the chloro ligands.[3][5] This initial phase results in the formation of a series of partially hydrolyzed, water-soluble intermediates. The presence of water or moisture in the air is sufficient to initiate this process, leading to the formation of hydrated butyltin hydroxide dichloride and hydrogen chloride.[6]

The fundamental elementary reactions in the initial phase of hydrolysis can be summarized as follows:

-

Nucleophilic Attack: A water molecule or hydroxide ion attacks the electron-deficient tin atom.

-

Proton Transfer: A proton is transferred from the coordinated water molecule to a solvent water molecule, forming a hydronium ion and a hydroxyl ligand on the tin center.

-

Chloride Elimination: A chloride ion is displaced from the coordination sphere of the tin atom.

These steps can be represented by the following general equations:

BuSnCl₃ + H₂O ⇌ [BuSnCl₃(OH₂)] [BuSnCl₃(OH₂)] ⇌ [BuSnCl₂(OH)] + H⁺ + Cl⁻

This process continues, leading to the formation of BuSnCl(OH)₂ and eventually BuSn(OH)₃.

Dimerization and Intermediate Formation

As the concentration of the partially hydrolyzed monomers increases, they can undergo condensation reactions to form dimeric and potentially other oligomeric species. One of the well-characterized intermediates in the hydrolysis of MBTC is the dimer (BuSn)₂(OH)₂Cl₄(H₂O)₂.[3][4] The formation of this stable dimeric structure is considered a critical step in the overall hydrolysis and condensation pathway.[7] Computational studies using Density Functional Theory (DFT) have been instrumental in elucidating the thermodynamic favorability of these intermediate structures.[3][4]

Final Condensation to Polymeric Structures

Under conditions of complete hydrolysis, the intermediate species further condense to form a polymeric stannic acid with the general formula [BuSn(O)OH]n.[3][4] This final product is a complex, three-dimensional network of tin-oxygen bonds. The structure of this polymeric material is not definitively established but is believed to be similar to that of the butyl-tin dodecamer, [(BuSn)₁₂O₁₄(OH)₆]²⁺.[3][4]

Physicochemical Properties and Hydrolysis Intermediates

While extensive quantitative kinetic data is scarce, the following table summarizes some of the known physicochemical properties of MBTC and the key species involved in its hydrolysis.

| Compound/Intermediate | Chemical Formula | Molar Mass ( g/mol ) | Physical State | Water Solubility | Key Role in Hydrolysis |

| This compound trichloride | BuSnCl₃ | 282.18 | Colorless liquid | Soluble, with rapid hydrolysis | Starting material |

| Hydrated butyltin hydroxide dichloride | [BuSnCl₂(OH)(H₂O)ₓ] | Variable | Presumed intermediate in solution | Soluble | First hydrolysis product |

| Dimeric Intermediate | (BuSn)₂(OH)₂Cl₄(H₂O)₂ | 565.23 | Isolated as a solid | Sparingly soluble | Stable intermediate |

| Butylstannonic Acid | [BuSn(O)OH]n | Polymeric | Solid | Insoluble | Final hydrolysis/condensation product |

Experimental Protocols for Studying MBTC Hydrolysis

A combination of analytical techniques is required to monitor the rapid hydrolysis of MBTC and to characterize the resulting intermediates and products.

Potentiometric Titration

This method is used to follow the change in pH of the solution as hydrolysis proceeds, due to the release of HCl. It can provide insights into the stoichiometry of the hydrolysis reactions.

Methodology:

-

Preparation: Prepare a standard aqueous solution of this compound trichloride of known concentration (e.g., 0.01 M). Use deionized, CO₂-free water.

-

Titration Setup: Place the MBTC solution in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.

-

Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) at a constant rate.

-

Data Acquisition: Record the pH of the solution as a function of the volume of titrant added.

-

Analysis: The resulting titration curve can be analyzed to determine the pKa values of the various hydrolytic species and to propose a speciation model.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly ¹¹⁹Sn NMR, is a powerful tool for identifying and quantifying the different tin species in solution. ¹H and ¹³C NMR can also provide complementary structural information.

Methodology:

-

Sample Preparation: Prepare a solution of MBTC in a suitable deuterated solvent (e.g., D₂O, or an organic solvent with a controlled amount of water). The concentration should be high enough for good signal-to-noise, typically in the millimolar range.

-

NMR Acquisition: Acquire ¹¹⁹Sn, ¹H, and ¹³C NMR spectra at various time points after the addition of water to monitor the progress of the hydrolysis.

-

Spectral Analysis: The chemical shifts in the ¹¹⁹Sn NMR spectrum are highly sensitive to the coordination environment of the tin atom. Different hydrolysis products (monomers, dimers, oligomers) will have distinct chemical shifts, allowing for their identification and relative quantification.[9]

Mass Spectrometry (MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) and other soft ionization techniques are invaluable for the characterization of the intermediate species formed during hydrolysis.

Methodology:

-

Sample Preparation: Prepare a dilute solution of MBTC in a solvent system compatible with ESI-MS (e.g., methanol/water).

-

Infusion and Analysis: Infuse the solution directly into the mass spectrometer at different time intervals after the initiation of hydrolysis.

-

Data Analysis: Analyze the mass spectra to identify the mass-to-charge ratios (m/z) of the various ionic species in solution. This can reveal the presence of monomeric, dimeric, and other oligomeric hydrolysis products. For volatile derivatives, Gas Chromatography-Mass Spectrometry (GC-MS) can be employed after a suitable derivatization step.[10]

Visualizing the Hydrolysis Pathway and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the core concepts discussed in this guide.

Caption: Hydrolysis and condensation pathway of this compound trichloride.

Caption: General experimental workflow for studying MBTC hydrolysis.

Conclusion

The hydrolysis of this compound trichloride is a facile and intricate process that dictates its environmental behavior and is fundamental to its application in materials science. This guide has outlined the consensus mechanism, involving a cascade of hydrolysis and condensation reactions that transform the initial monomer into complex polymeric structures. While the rapidity of the reaction presents challenges for detailed kinetic studies, the experimental protocols provided herein offer a robust framework for researchers to investigate this and similar organotin systems. Future research, likely leveraging advanced computational modeling and rapid, in-situ analytical techniques, will be crucial for a more quantitative understanding of the kinetics and thermodynamics of this compound trichloride hydrolysis.

References

- 1. Butyltin trichloride - Wikipedia [en.wikipedia.org]

- 2. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 3. Hydrolysis and condensation of this compound chloride: reaction process analysis with DFT - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Hydrolysis and condensation of this compound chloride: reaction process analysis with DFT - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06256B [pubs.rsc.org]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. Butyltin trichloride | C4H9Cl3Sn | CID 14236 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Hydrolysis and condensation of this compound chloride: reaction process analysis with DFT - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. (Sn) Tin NMR [chem.ch.huji.ac.il]

- 10. Determination of butyltin compounds in environmental samples by isotope-dilution GC-ICP-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Monobutyltin Oxide from Tetrabutyltin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of monobutyltin oxide, a versatile organotin compound, from tetrabutyltin (B32133). The primary synthesis route involves a two-step process: the redistribution (or Kocheshkov) reaction of tetrabutyltin with tin tetrachloride to form this compound trichloride (B1173362), followed by the hydrolysis of this intermediate to yield the final product. This document details the experimental protocols, reaction mechanisms, and quantitative data associated with this synthesis.

Synthesis Overview

The conversion of tetrabutyltin to this compound oxide is a well-established industrial process. The overall transformation can be summarized as follows:

-

Redistribution Reaction: Tetrabutyltin (Sn(C₄H₉)₄) is reacted with tin tetrachloride (SnCl₄) in a comproportionation reaction to produce a mixture of butyltin chlorides. By controlling the stoichiometry, the reaction can be optimized to favor the formation of this compound trichloride (C₄H₉SnCl₃).

-

Hydrolysis: The resulting this compound trichloride is then hydrolyzed under alkaline conditions. This step replaces the chloride ligands with hydroxyl groups, which subsequently dehydrate to form this compound oxide (C₄H₉SnOOH or its polymeric forms).

Reaction Pathways and Mechanisms

The synthesis involves two key chemical transformations, each with a distinct mechanism.

Redistribution Reaction Pathway

The redistribution reaction, a hallmark of organometallic chemistry, involves the exchange of alkyl and halide substituents between two tin centers. The reaction proceeds through a series of equilibria to yield a mixture of organotin halides.[1] The stoichiometry of the reactants is crucial in determining the final product distribution.[2]

Hydrolysis and Condensation Pathway

The hydrolysis of this compound trichloride is a complex process involving nucleophilic attack by hydroxide (B78521) ions or water molecules on the tin atom.[3][4][5] This leads to the stepwise replacement of chloride ions with hydroxyl groups. The resulting butyltin hydroxide species are unstable and undergo condensation to form Sn-O-Sn linkages, ultimately leading to the polymeric structure of this compound oxide.[3]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this compound oxide from tetrabutyltin.

Step 1: Synthesis of this compound Trichloride

This procedure is based on the redistribution reaction between tetrabutyltin and tin tetrachloride.[6][7][8]

Materials:

-

Tetrabutyltin (Sn(C₄H₉)₄)

-

Tin tetrachloride (SnCl₄)

-

Reaction vessel equipped with a stirrer, dropping funnel, and condenser

Procedure:

-

Charge the reactor with tetrabutyltin and commence stirring.

-

Slowly add tin tetrachloride dropwise to the reactor.

-

After the addition is complete, continue stirring for 30 minutes.

-

Heat the reaction mixture to 140°C and maintain this temperature for 4 to 8 hours.[6]

-

Cool the reaction mixture to obtain a solution containing this compound trichloride and dibutyltin dichloride.

-

Separate the this compound trichloride from the mixture by fractional distillation, collecting the fraction at 95-100°C.[6]

Step 2: Synthesis of this compound Oxide

This procedure describes the hydrolysis of this compound trichloride to the final product.[6][8][9]

Materials:

-

This compound trichloride (C₄H₉SnCl₃)

-

Sodium hydroxide (NaOH) or Sodium Carbonate (Na₂CO₃) and Ammonia (B1221849) (NH₃) solution

-

Organic solvent (e.g., n-octanol)

-

Surfactant (optional, to improve product morphology)

-

Reaction vessel with stirrer and heating capabilities

Procedure:

-

Prepare an alkaline solution (e.g., sodium hydroxide in water, or sodium carbonate and ammonia in water).[9]

-

In a separate reactor, dissolve the collected this compound trichloride in an organic solvent and add a surfactant if desired.

-

Slowly add the alkaline solution dropwise to the this compound trichloride solution while stirring.

-

Heat the mixture to 90°C and maintain for 3.5 to 4 hours.[8]

-

Cool the reaction mixture to room temperature.

-

Filter the precipitate to obtain crude this compound oxide.

-

Wash the crude product with water until the filtrate is neutral.

-

Dry the purified product under reduced pressure at 80°C for 12 hours to obtain this compound oxide.[6][8]

Experimental Workflow

The following diagram illustrates the overall experimental workflow for the synthesis of this compound oxide from tetrabutyltin.

Quantitative Data

The following tables summarize the key quantitative parameters for the synthesis of this compound oxide.

Table 1: Reaction Conditions and Yields for this compound Trichloride Synthesis

| Parameter | Value | Reference |

| Reactant Ratio (Tetrabutyltin:SnCl₄) | 1:2 (molar) | [8] |

| Reaction Temperature | 140°C | [6] |

| Reaction Time | 4 - 8 hours | [6] |

| Distillation Temperature | 95 - 100°C | [6] |

Table 2: Reaction Conditions and Yields for this compound Oxide Synthesis

| Parameter | Value | Reference |

| Hydrolysis Temperature | 90°C | [8] |

| Hydrolysis Time | 3.5 - 4 hours | [8] |

| Drying Temperature | 80°C | [6][8] |

| Drying Time | 12 hours | [6] |

| Final Product Yield | ~99% | [8][9][10] |

| Final Product Purity | >99% | [8] |

Conclusion

The synthesis of this compound oxide from tetrabutyltin via a two-step redistribution and hydrolysis process is a robust and high-yielding method. Careful control of reaction parameters, particularly stoichiometry in the redistribution step and pH and temperature during hydrolysis, is essential for achieving high purity and yield of the final product. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers and professionals working with this important organotin compound.

References

- 1. Tin(IV) chloride - Wikipedia [en.wikipedia.org]

- 2. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 3. Hydrolysis and condensation of this compound chloride: reaction process analysis with DFT - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Hydrolysis and condensation of this compound chloride: reaction process analysis with DFT - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Preparation method of this compound oxide - Eureka | Patsnap [eureka.patsnap.com]

- 7. Synthesis method of this compound oxide | Manufacturer in china【Tianshiwax】 [tianswax.com]

- 8. zhishangchemical.com [zhishangchemical.com]

- 9. This compound OXIDE - Ataman Kimya [atamanchemicals.com]

- 10. This compound OXIDE - Ataman Kimya [atamanchemicals.com]

properties of monobutyltin compounds in PVC

An In-depth Technical Guide on the Properties of Monobutyltin Compounds in PVC

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(vinyl chloride) (PVC) is one of the most widely produced synthetic polymers, valued for its versatility, durability, and cost-effectiveness. However, PVC is thermally unstable at processing temperatures (typically around 200°C), undergoing a rapid auto-catalytic dehydrochlorination reaction.[1][2][3] This degradation process releases hydrogen chloride (HCl), leading to the formation of conjugated polyene sequences in the polymer backbone.[1][2] These polyenes cause severe discoloration (yellowing, reddening, and eventually blackening), and a deterioration of the material's mechanical properties, rendering it brittle.[1]

To counteract this degradation, heat stabilizers are essential additives in PVC formulations.[3] Organotin compounds are among the most effective and widely used heat stabilizers, particularly for rigid PVC applications such as pipes (B44673), window profiles, and packaging films.[2][4][5][6][7] These compounds are characterized by at least one tin-carbon bond. This guide focuses specifically on this compound (MBT) compounds, a subset of organotins that play a crucial role in PVC stabilization, often in conjunction with other organotin species.

Types of this compound Compounds in PVC

This compound compounds are primarily used as intermediates in the synthesis of other organotin stabilizers and as co-stabilizers themselves.[8][9] When used with dialkyltin compounds, they can produce a synergistic effect, enhancing the overall stability of the PVC.[10] The most common this compound compounds referenced in PVC applications are:

-

This compound trichloride (B1173362) (MBTC): A colorless liquid used as a precursor for other organotin compounds and as a PVC stabilizer.[10][11][12]

-

This compound oxide (MBTO): A white, amorphous powder used as a catalyst and an intermediate for producing organotin stabilizers for PVC.[13][14][15][16]

-

This compound tris(isooctylthioglycolate) (MBT(IOTG)) and this compound tris(2-ethylhexyl thioglycolate) (MBT(EHTG)): These are mercaptide esters that act as highly effective heat stabilizers.[17]

Chemical and Physical Properties

The fundamental properties of the primary this compound compounds determine their handling, processing, and reactivity.

| Property | This compound trichloride (MBTC) | This compound oxide (MBTO) |

| Chemical Formula | C₄H₉SnCl₃[11] | C₄H₁₀O₂Sn[14] |

| Molar Mass | 282.18 g/mol [11] | ~192.83 - 248.99 g/mol (varies with structure)[8][13] |

| Appearance | Clear, colorless to yellowish liquid[10][11] | White, amorphous powder[14][15] |

| Melting Point | -63 °C[11] | ~45-50°C[13] |

| Boiling Point | 93 °C at 10 mmHg[11] | N/A |

| Density | 1.693 g/cm³[11] | N/A |

| Solubility | Soluble in most common organic solvents; hydrolyzes rapidly in water.[11][17] | Almost insoluble in water and most organic solvents; soluble in bases and mineral acids.[14][15] |

| CAS Number | 1118-46-3[11] | 2273-43-0[14] |

Mechanism of PVC Stabilization

The thermal degradation of PVC is initiated at labile chlorine sites on the polymer chain, which are typically allylic or tertiary chlorine atoms. The process involves the elimination of HCl, which then catalyzes further degradation.[1] Organotin stabilizers, including this compound compounds, inhibit this process through two primary functions.

Logical Relationship of Organotin Stabilizers

The effectiveness and application of organotin stabilizers are directly related to the number of alkyl groups attached to the tin atom. This compound compounds are key components, often working synergistically with dibutyltin (B87310) compounds to provide a comprehensive stabilization package.

Caption: Functionality of organotin compounds based on alkyl substitution.

PVC Degradation and Stabilization Pathway

The stabilization mechanism involves the substitution of labile chlorine atoms and the scavenging of evolved HCl. Organotin mercaptides are particularly effective in this role.

-

Substitution of Labile Chlorine: The stabilizer (R-Sn-X₃) reacts with the labile chlorine atom on the PVC chain, replacing it with a more stable ligand (X). This prevents the initiation of the dehydrochlorination "unzipping" reaction.[1][2]

-

HCl Scavenging: Any HCl that is formed during processing is immediately neutralized by the organotin compound. This prevents the acid-catalyzed degradation of the polymer.[1] The reaction of the stabilizer with HCl generates organotin chlorides, which are less detrimental than free HCl.[1]

Caption: this compound compounds stabilize PVC via substitution and HCl scavenging.

Performance Data: Leaching from PVC Pipes

A significant concern for drug development professionals and regulators is the potential for additives to leach from plastic products into the environment or consumables. This compound compounds, used in PVC pipes for drinking water, have been studied for their leaching potential.[18][19]

| Study Parameter | Conditions & Results | Reference |

| Leaching Medium | Artificial Freshwater (AFW), pH 8 | ,[18] |

| Chlorine Impact | Free chlorine was observed to have a positive impact on MBT leaching. | [18] |

| Leaching Duration & Concentration (Lab Scale) | MBT leaching occurred over 1 to 7 days when exposed to 4 mg/L of chlorine, with maximum concentrations ranging from 0.008 to 0.296 μg/L.[19] In another study, MBT was only observed above the detection limit during the first 24 hours.[18] | [18],[19] |

| Leaching Duration & Concentration (Disinfected Pipe) | After disinfection procedures, MBT leaching extended up to 14 days with concentrations remaining stable at approximately 0.15 μg/L.[19] | [19] |

| Comparison to Guidelines | Leached concentrations were noted to be significantly lower (e.g., 10x lower) than the World Health Organization (WHO) guideline for organotins in drinking water.[19] | [19] |

| Photodegradation | In the presence of UV/visible light, MBT was not detected in water due to rapid photodegradation, with a half-life of 0.4 days in one study.[4][20] | [20],[4] |

Experimental Protocols

Thermal Stability Analysis of PVC

The effectiveness of a heat stabilizer is quantified by measuring the thermal stability of the PVC formulation.

-

Methodology: Dehydrochlorination Measurement (PVC Thermomat)

-

Apparatus: A Metrohm 763 PVC Thermomat or similar instrument is used.[2] This device heats a polymer sample at a precise temperature while a stream of inert gas (e.g., nitrogen) passes over it.

-

Sample Preparation: PVC films are prepared with and without the this compound stabilizer. A typical formulation might include 100 parts PVC, 60 parts plasticizer (like DOP), and 2 parts stabilizer (phr).[2]

-

Procedure: The sample is placed in the heating chamber and heated to a set temperature (e.g., 160°C or 180°C).[2] The inert gas carries any evolved HCl into a measuring cell containing deionized water.

-

Data Collection: The conductivity of the water is continuously measured. A sharp increase in conductivity indicates the onset of HCl evolution.

-

Endpoint: The "stability time" is the time elapsed until this rapid increase in conductivity, indicating the failure of the stabilization system.

-

-

Methodology: Thermogravimetric Analysis (TGA)

-

Apparatus: A thermogravimetric analyzer.

-

Procedure: A small sample of the PVC formulation is placed in the TGA furnace. The sample is heated at a constant rate (e.g., 10°C/min) under a controlled atmosphere (air or nitrogen).

-

Data Collection: The instrument records the mass of the sample as a function of temperature.

-

Analysis: The temperature at which significant mass loss begins corresponds to the onset of degradation (dehydrochlorination). A higher onset temperature indicates better thermal stability.[2][21]

-

Analysis of this compound Leaching from PVC

This protocol outlines the steps to quantify the amount of this compound that leaches from PVC pipes into water.

-

Methodology: Leaching Simulation and Sample Analysis

Caption: Workflow for quantifying this compound leaching from PVC pipes.

-

Leaching Simulation:

-

Bench-scale pipe-section reactors (PSRs) or pilot-scale pipe-loops are used to simulate conditions in a water distribution system.[18]

-

PVC pipe samples are exposed to test water with controlled parameters, such as pH, temperature, and disinfectant (e.g., free chlorine or chloramine) concentration.[19]

-

-

Sampling:

-

Water samples (e.g., 0.5 L) are collected from the reactors at specified time intervals (e.g., hourly at the beginning, then daily). Samples are collected in amber glass bottles to prevent photodegradation.

-

-

Sample Preparation (Derivatization):

-

Organotin compounds are not volatile enough for direct gas chromatography (GC) analysis. Therefore, they must be derivatized.

-

Samples are immediately derivatized using a solution of sodium tetraethyl borate (NaBEt₄). This reagent ethylates the butyltin compounds, making them more volatile and suitable for GC analysis.

-

-

Extraction and Analysis:

-

The derivatized organotin compounds are extracted from the aqueous phase into an organic solvent (e.g., hexane).

-

The extract is then analyzed using Gas Chromatography-Tandem Mass Spectrometry (GC/MS). The GC separates the different ethylated organotin compounds, and the MS detects and quantifies them based on their specific mass-to-charge ratios.

-

Conclusion

This compound compounds are important components in the stabilization of PVC. While rarely used alone, they act as powerful co-stabilizers, particularly with dibutyltin derivatives, to protect the polymer from thermal degradation during processing.[9] The mechanism involves both the substitution of labile chlorine atoms and the scavenging of HCl, preventing discoloration and the loss of mechanical integrity. While their use in applications like drinking water pipes raises concerns about leaching, studies indicate that the leached amounts are generally low, well below established health guidelines, and are subject to rapid environmental degradation by light.[19][20] The detailed experimental protocols for thermal stability and leaching analysis provide a framework for researchers to evaluate the performance and safety of these critical PVC additives.

References

- 1. scispace.com [scispace.com]

- 2. gcris.iyte.edu.tr [gcris.iyte.edu.tr]

- 3. samphina.com.ng [samphina.com.ng]

- 4. canada.ca [canada.ca]

- 5. uploads-ssl.webflow.com [uploads-ssl.webflow.com]

- 6. baerlocher.com [baerlocher.com]

- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 8. This compound OXIDE - Ataman Kimya [atamanchemicals.com]

- 9. incachem.com [incachem.com]

- 10. BNT Chemicals | this compound Trichloride Glass Coating [bnt-chemicals.com]

- 11. Butyltin trichloride - Wikipedia [en.wikipedia.org]

- 12. This compound Trichloride or Butylstannium Trichloride Manufacturers [mubychem.com]

- 13. atamankimya.com [atamankimya.com]

- 14. This compound OXIDE (MBTO) - Ataman Kimya [atamanchemicals.com]

- 15. BNT Chemicals | MBTO – this compound Oxide [bnt-chemicals.com]

- 16. chemimpex.com [chemimpex.com]

- 17. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 18. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 19. Item - Leaching of Organotin Compounds from Polyvinyl Chloride Pipe - American Chemical Society - Figshare [acs.figshare.com]

- 20. Organotin Release from Polyvinyl Chloride Microplastics and Concurrent Photodegradation in Water: Impacts from Salinity, Dissolved Organic Matter, and Light Exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Reaction of Monobutyltin Trichloride with Water

This technical guide provides a comprehensive overview of the hydrolysis of monobutyltin trichloride (B1173362) (MBTC), a reaction of significant interest in the synthesis of tin oxide materials and for understanding the environmental fate of organotin compounds. This document is intended for researchers, scientists, and professionals in drug development and materials science who require a detailed understanding of the reaction's mechanism, products, and analytical characterization.

Executive Summary

This compound trichloride (C₄H₉Cl₃Sn) is a reactive organotin compound that readily undergoes hydrolysis in the presence of water or atmospheric moisture. This reaction is characterized by the stepwise replacement of chloride ligands with hydroxyl groups, leading to the formation of various intermediates and ultimately resulting in polymeric butylstannonic acid. The process is accompanied by the release of hydrogen chloride (HCl), which acidifies the reaction medium. The partial hydrolysis of MBTC can yield a stable dimeric species, (BuSn)₂(OH)₂Cl₄(H₂O)₂. A thorough understanding of this reaction is crucial for controlling the properties of resulting materials and for assessing the environmental impact of butyltin compounds.

Reaction Mechanism and Signaling Pathway

The hydrolysis of this compound trichloride is a multistep process initiated by the nucleophilic attack of water molecules or hydroxide (B78521) ions on the electron-deficient tin atom. The reaction proceeds through several key stages:

-

Initial Hydrolysis: The first chloride ligand is displaced by a hydroxyl group, forming butyltin dihydroxide chloride (BuSn(OH)Cl₂) and releasing a molecule of hydrogen chloride. This initial step is rapid.[1]

-

Further Hydrolysis: Subsequent chloride ligands are replaced by hydroxyl groups, leading to the formation of BuSn(OH)₂Cl and BuSn(OH)₃. The extent of this substitution is dependent on the reaction conditions, such as pH and water concentration.

-

Condensation and Dimerization: The hydrolyzed intermediates can undergo condensation reactions, where a water molecule is eliminated between two tin-hydroxyl groups to form a stannoxane (Sn-O-Sn) bridge. A key and well-characterized product of partial hydrolysis is the dimeric species (BuSn)₂(OH)₂Cl₄(H₂O)₂, often denoted as Sn₂.[2]

-

Polymerization: Under conditions of complete hydrolysis, extensive condensation occurs, leading to the formation of a polymeric network known as butylstannonic acid, with the general formula [BuSn(O)OH]n.[2]

The reaction pathway for the formation of the dimeric species, Sn₂, has been investigated using Density Functional Theory (DFT), revealing the thermodynamic favorability of the condensation steps.[2]

Quantitative Data

Thermodynamic Data

The Gibbs free energy changes (ΔG) for key elementary reactions in the hydrolysis and condensation of MBTC to form the dimer Sn₂ have been calculated using Density Functional Theory (DFT).[2] This data indicates the thermodynamic feasibility of each step.

| Reaction Step No. | Elementary Reaction | Gibbs Free Energy Change (ΔG) in kcal/mol |

| 1 | BuSnCl₃ + OH⁻ → [BuSnCl₃(OH)]⁻ | -46.63 |

| 2 | [BuSnCl₃(OH)]⁻ → BuSnCl₂(OH) + Cl⁻ | 10.17 |

| 3 | [BuSnCl₃(OH)]⁻ + OH⁻ → [BuSnCl₃(OH)₂]²⁻ | -30.37 |

| 4 | [BuSnCl₃(OH)₂]²⁻ → [BuSnCl₂(OH)₂]⁻ + Cl⁻ | -9.93 |

| 5 | [BuSnCl₃(OH)₂]²⁻ + H⁺ → [BuSnCl₃(OH)(H₂O)]⁻ | -19.38 |

| 6 | [BuSnCl₂(OH)₂]⁻ + H⁺ → BuSnCl₂(OH)(H₂O) | -22.14 |

| 7 | 2 BuSnCl₂(OH)(H₂O) → (BuSn)₂(OH)₂Cl₄(H₂O)₂ | -11.01 |

Table 1: Calculated Gibbs Free Energy Changes for Elementary Reaction Steps in MBTC Hydrolysis and Condensation. Data sourced from DFT calculations.[2]

Experimental Protocols

The hydrolysis of this compound trichloride can be monitored and its products characterized using various analytical techniques. Below are detailed methodologies for key experiments.

Potentiometric Titration for Monitoring Hydrolysis Kinetics

This protocol describes the monitoring of the hydrolysis of MBTC by measuring the production of hydrochloric acid (HCl) over time.

Materials:

-

This compound trichloride (MBTC)

-

Deionized water, purged with nitrogen to remove dissolved CO₂

-

Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

pH electrode and meter

-

Autotitrator or manual titration setup

-

Thermostated reaction vessel

-

Magnetic stirrer

Procedure:

-

Set up the thermostated reaction vessel at the desired temperature (e.g., 25 °C) with a magnetic stirrer.

-

Add a known volume of deionized water to the vessel and allow it to thermally equilibrate.

-

Calibrate the pH electrode using standard buffer solutions.

-

Initiate the reaction by adding a precise amount of MBTC to the stirred water. Start data logging immediately.

-

The hydrolysis will generate HCl, causing the pH to decrease.

-

Titrate the reaction mixture with the standardized NaOH solution at a constant rate or in small increments, recording the volume of titrant added and the corresponding pH.

-

The rate of HCl production, and thus the rate of hydrolysis, can be determined from the rate of NaOH addition required to maintain a constant pH or from the change in pH over time.

-

The titration is complete when the pH stabilizes, indicating the end of the hydrolysis reaction.

¹H NMR Spectroscopy for Product Identification

¹H NMR spectroscopy can be used to identify the various butyltin species in solution as the hydrolysis proceeds.

Materials:

-

This compound trichloride (MBTC)

-

Deuterium oxide (D₂O)

-

NMR tubes

-

NMR spectrometer

Procedure:

-

Prepare a stock solution of MBTC in a dry, deuterated, non-reactive solvent (e.g., CDCl₃) if necessary.

-

In an NMR tube, add a known amount of D₂O.

-

Initiate the hydrolysis by adding a small, precise amount of the MBTC stock solution or pure MBTC to the D₂O in the NMR tube.

-

Immediately acquire a ¹H NMR spectrum.

-

Continue to acquire spectra at regular time intervals to monitor the changes in the chemical shifts and integration of the butyl group protons.

-

The appearance of new signals and changes in the existing ones will correspond to the formation of different hydrolysis products. The chemical shifts of the α- and β-protons of the butyl group are particularly sensitive to the substitution at the tin center.

-

The final spectrum will show the signals corresponding to the stable hydrolysis products under the given conditions.

GC-MS Analysis for Quantification of Butyltin Species

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the separation and quantification of different butyltin species after derivatization.[4][5]

Materials:

-

Aqueous solution of hydrolyzed MBTC

-

Sodium tetraethylborate (NaBEt₄) solution (derivatizing agent)

-

Organic solvent for extraction (e.g., hexane)

-

Anhydrous sodium sulfate

-

GC-MS system

Procedure:

-

Take a known volume of the aqueous solution containing the hydrolyzed MBTC products.

-

Adjust the pH of the solution to between 4 and 5 with a suitable buffer.

-

Add the NaBEt₄ solution to the sample to ethylate the butyltin species. This converts the polar hydroxyl and chloride compounds into more volatile tetraalkyltin derivatives.

-

Extract the ethylated butyltin compounds into an organic solvent like hexane.

-

Dry the organic extract over anhydrous sodium sulfate.

-

Concentrate the sample if necessary.

-

Inject a known volume of the extract into the GC-MS.

-

The different butyltin species will be separated based on their boiling points and identified by their characteristic mass spectra.

-

Quantification can be achieved by using an internal standard and creating a calibration curve with known concentrations of derivatized butyltin standards.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and logical relationships in the analysis of MBTC hydrolysis.

References

- 1. Butyltin trichloride | C4H9Cl3Sn | CID 14236 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Hydrolysis and condensation of this compound chloride: reaction process analysis with DFT - PMC [pmc.ncbi.nlm.nih.gov]

- 3. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 4. gcms.cz [gcms.cz]

- 5. Determination of butyltin compounds in environmental samples by isotope-dilution GC-ICP-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of Monobutyltin Oxide Nanoparticles: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of monobutyltin oxide, with a focus on adapting established methods for the generation of nanoparticles. While specific literature on this compound oxide nanoparticles is limited, this document outlines plausible synthesis routes based on established organotin chemistry and general principles of nanoparticle formation. It is intended to serve as a foundational resource for researchers and professionals in materials science and drug development.

Introduction

This compound oxide (MBTO) is an organotin compound with a range of industrial applications, including as a catalyst and a stabilizer for PVC.[1][2] The synthesis of MBTO typically involves the hydrolysis of a this compound precursor. The development of this compound oxide nanoparticles could open new avenues for its application, particularly in fields like drug delivery, where nanomaterials offer advantages such as improved bioavailability and targeted delivery. This guide details the primary synthesis methodologies and discusses the critical parameters for controlling particle size to the nanoscale.

Synthesis Methodologies

The most common route for synthesizing this compound oxide is through the hydrolysis of this compound trichloride (B1173362) in an alkaline aqueous solution.[1][3] While these methods traditionally produce bulk material, they can be adapted to favor the formation of nanoparticles by carefully controlling reaction conditions to manage nucleation and growth rates.

Controlled Hydrolysis of this compound Trichloride

This method involves the slow addition of this compound trichloride to a basic solution, leading to the precipitation of this compound oxide. To achieve nanoparticle dimensions, rapid nucleation and controlled growth are essential. This can be influenced by factors such as precursor concentration, temperature, pH, and the presence of stabilizing agents.

Experimental Protocol:

-

Preparation of Alkaline Solution: Prepare a solution of sodium carbonate (Na₂CO₃) and ammonium (B1175870) hydroxide (B78521) (NH₄OH) in deionized water within a reaction vessel. The vessel should be equipped with a mechanical stirrer and a dropping funnel.

-

Reaction Setup: Place the reaction vessel in a temperature-controlled water bath and maintain a constant temperature (e.g., 50°C).

-

Precursor Addition: Slowly add a solution of this compound trichloride to the alkaline solution dropwise while stirring vigorously. The rate of addition is a critical parameter for controlling particle size.

-

Reaction: Allow the reaction to proceed for a set duration (e.g., 2-4 hours) at a constant temperature.

-

Purification: After the reaction is complete, the precipitate is collected by centrifugation or filtration. The product is then washed multiple times with deionized water to remove unreacted precursors and byproducts.

-

Drying: The purified this compound oxide nanoparticles are dried in a vacuum oven at a controlled temperature (e.g., 70-80°C).

Quantitative Parameters for Synthesis:

| Parameter | Value/Range | Purpose |

| This compound Trichloride | Varies | Precursor |

| Sodium Carbonate | Varies | Alkaline Reagent |

| Ammonium Hydroxide | Varies | Alkaline Reagent & Complexing Agent |

| Reaction Temperature | 40 - 80 °C | Influences reaction kinetics and particle growth |

| Reaction Time | 2 - 4 hours | Duration for particle formation and growth |

| Stirring Speed | >500 rpm | Ensures homogeneous mixing and smaller particle size |

| Additives (e.g., surfactants) | Varies | Can be used to control particle size and prevent agglomeration |

Illustrative Data on Product Characteristics:

| Characteristic | Illustrative Value | Method of Analysis |

| Particle Size | 50 - 200 nm (projected) | Transmission Electron Microscopy (TEM), Dynamic Light Scattering (DLS) |

| Purity | >99% | Elemental Analysis |

| Yield | >99% | Gravimetric Analysis |

| Crystal Structure | Amorphous or semi-crystalline | X-ray Diffraction (XRD) |

Experimental Workflow and Influencing Factors

The synthesis of this compound oxide nanoparticles can be visualized as a multi-step process where several factors can influence the final product characteristics.

Caption: Generalized workflow for the synthesis of this compound oxide nanoparticles.

The key to achieving nanoparticles lies in controlling the nucleation and growth phases of the precipitation. The following diagram illustrates the logical relationships between key synthesis parameters and their impact on the final nanoparticle characteristics.

Caption: Factors influencing this compound oxide nanoparticle characteristics.

Characterization Techniques

To confirm the synthesis of this compound oxide nanoparticles and to determine their properties, a suite of characterization techniques should be employed:

-

Transmission Electron Microscopy (TEM): To visualize the size, shape, and morphology of the nanoparticles.

-

Scanning Electron Microscopy (SEM): To observe the surface morphology and degree of agglomeration.

-

Dynamic Light Scattering (DLS): To measure the hydrodynamic diameter and size distribution of the nanoparticles in a colloidal suspension.

-

X-ray Diffraction (XRD): To determine the crystalline structure of the nanoparticles. This compound oxide is often amorphous or semi-crystalline.

-

Fourier-Transform Infrared Spectroscopy (FTIR): To identify the chemical bonds present and confirm the formation of this compound oxide.

-

Thermogravimetric Analysis (TGA): To assess the thermal stability of the nanoparticles.

Conclusion

The synthesis of this compound oxide nanoparticles represents a promising area of research with potential applications in advanced materials and nanomedicine. While direct, detailed protocols are not yet widely published, the adaptation of existing methods for bulk synthesis through careful control of reaction parameters offers a viable pathway for their production. This guide provides a foundational framework for researchers to develop and optimize the synthesis of this compound oxide nanoparticles for their specific applications. Further research is needed to fully explore the synthesis-property relationships and to unlock the full potential of this nanomaterial.

References

The Core Principles of Monobutyltin Catalysis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monobutyltin (MBT) compounds are a class of organotin catalysts widely employed in various industrial chemical processes. Their efficacy stems from their nature as Lewis acids, enabling them to catalyze a range of reactions, most notably esterification, transesterification, and polycondensation.[1][2] This technical guide provides a comprehensive overview of the fundamental principles of this compound catalysis, with a focus on their application in polyester (B1180765) and polyurethane synthesis. It is designed to be a valuable resource for researchers, scientists, and professionals in drug development and polymer chemistry, offering insights into reaction mechanisms, quantitative performance data, and detailed experimental methodologies.

Core Catalytic Principles

The catalytic activity of this compound compounds is centered around the electrophilic nature of the tin atom, which acts as a Lewis acid.[3] This allows it to coordinate with and activate carbonyl groups in carboxylic acids and esters, or the hydroxyl groups of alcohols, facilitating nucleophilic attack and accelerating reaction rates.

This compound oxide (MBTO) is a commonly used, versatile, and hydrolytically stable catalyst.[2] It is typically an amorphous white powder that is insoluble in water and most organic solvents but dissolves in strong bases and mineral acids.[2] A key advantage of MBTO is that it can often be integrated into the final polymer product without negatively impacting its quality, simplifying the overall process by eliminating the need for catalyst removal.[2]

The use of this compound catalysts can significantly shorten reaction times, in some cases by 20-25% compared to tin-free alternatives, and allow for lower reaction temperatures, leading to energy savings and increased process efficiency.[2] Furthermore, they can minimize undesirable side reactions, resulting in products with improved color and reduced haze.[2]

Catalytic Mechanism in Esterification

Recent mechanistic studies, including Density Functional Theory (DFT) calculations, have shed light on the catalytic cycle of this compound in esterification reactions.[1][4] While this compound compounds can exist as multinuclear assemblies, under catalytically relevant conditions, the active species are believed to be monomeric.[1]

The catalytic cycle for the esterification of a carboxylic acid with an alcohol, catalyzed by a this compound species, can be summarized as follows:

-

Ligand Exchange: The this compound catalyst undergoes ligand exchange with the carboxylic acid and alcohol to form an active catalytic species.

-

Coordination and Activation: The tin center coordinates with the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity.

-

Nucleophilic Attack: The hydroxyl group of the alcohol, also potentially coordinated to the tin center, performs a nucleophilic attack on the activated carbonyl carbon.

-

Tetrahedral Intermediate Formation: A tetrahedral intermediate is formed.

-

Proton Transfer and Water Elimination: A proton is transferred, and a molecule of water is eliminated.

-

Ester Formation and Catalyst Regeneration: The ester is released, and the catalyst is regenerated to re-enter the catalytic cycle.

The carbon-oxygen bond breaking is suggested to be the rate-determining step in this process.[1]

Caption: Catalytic cycle of this compound in esterification.

Catalytic Mechanism in Polyurethane Formation

In polyurethane synthesis, this compound compounds catalyze the reaction between an isocyanate and a polyol. The generally accepted mechanism also involves the Lewis acidity of the tin center.[2]

-

Formation of an Alkoxide Complex: The organotin catalyst is believed to first react with the alcohol (polyol) to form an organotin alkoxide complex.[5] This complex is considered the dominant catalytic species.[5]

-

Coordination and Activation: The tin alkoxide complex then coordinates with the isocyanate, activating the electrophilic carbon of the isocyanate group.

-

Nucleophilic Attack: The coordinated alkoxide attacks the isocyanate carbon, leading to the formation of a urethane (B1682113) linkage.

-

Catalyst Regeneration: The catalyst is regenerated and can participate in further reactions.

Caption: Pathway of this compound catalysis in polyurethane synthesis.

Quantitative Data on this compound Catalysis

The efficiency of this compound catalysts is demonstrated by the reduction in reaction times and the ability to achieve high conversions under various conditions. The following tables summarize quantitative data from different studies. Direct comparison between entries may be limited due to variations in substrates, reaction scales, and analytical methods.

Table 1: Performance of this compound Catalysts in Esterification and Polyesterification

| Catalyst | Reactants | Temp. (°C) | Catalyst Loading (mol%) | Reaction Time (h) | Conversion/Yield | Reference |

| Butylstannoic acid | Benzoic acid, Heptanol | 150 | 1 | 6 | High Activity | [6] |

| This compound oxide | Isophthalic acid, Propylene (B89431) glycol | ~220 | 0.20 | 2.9 (First Stage) | Acid number ~10 | [7] |

| No Catalyst | Isophthalic acid, Propylene glycol | ~220 | 0 | 6.3 (First Stage) | Acid number ~10 | [7] |

| Butyltin trichloride | Oleic acid, Glycerol | 180 | 1 | - | Most Active | [8] |

| Butylstannoic acid | Oleic acid, Glycerol | 180 | 1 | - | Least Active | [8] |

Table 2: Performance of Organotin Catalysts in Polyurethane Formation

| Catalyst | Reactants | Temp. (°C) | Catalyst Concentration | Observation | Reference |

| Dibutyltin dilaurate | Isocyanate, Polyol | - | - | Widely used, effective | [9] |

| Stannous octoate | Isocyanate, Water | - | - | Promotes blowing reaction | [10] |

| Dibutyltin diacetate | Phenyl isocyanate, Methanol | 25 | - | Catalyzes urethane formation | [5] |

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving this compound catalysis.

Experimental Workflow for Polyester Synthesis

This workflow outlines the general steps for synthesizing an unsaturated polyester resin using a this compound catalyst.

Caption: Workflow for laboratory synthesis of unsaturated polyester resin.

Detailed Methodology for Unsaturated Polyester Resin Synthesis

This protocol is adapted from a typical laboratory-scale synthesis.[7]

Materials:

-

Propylene glycol

-

Isophthalic acid

-

Maleic anhydride

-

This compound oxide (MBTO)

-

Nitrogen gas supply

-

Titration equipment (for acid number determination)

-

Standard laboratory glassware for high-temperature reactions (e.g., three-neck round-bottom flask, condenser, stirrer, heating mantle)

Procedure:

-

Reactor Setup: Assemble a reaction apparatus consisting of a three-neck round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, a thermometer, and a condenser with a collection flask for the water of reaction.

-

Charging Reactants: To the flask, add propylene glycol, isophthalic acid, and this compound oxide (typically 0.1-0.5 mol% based on the acid).

-

First Stage Reaction: Begin stirring and purge the system with nitrogen. Heat the mixture to approximately 220°C. Collect the water that distills from the reaction mixture.

-

Monitoring Progress (First Stage): Periodically take samples to determine the acid number by titration with a standardized solution of potassium hydroxide. Continue the reaction until the acid number reaches a predetermined value (e.g., around 10 mg KOH/g).

-

Second Stage Reactant Addition: Cool the reaction mixture to about 160°C. Carefully add maleic anhydride to the flask.

-

Second Stage Reaction: Reheat the mixture to approximately 220°C under a nitrogen atmosphere. Continue to collect the water of reaction.

-

Monitoring Progress (Second Stage): Monitor the acid number until it reaches the target value for the final resin.

-

Product Isolation and Characterization: Once the target acid number is achieved, cool the reactor and collect the unsaturated polyester resin. The product can be characterized by various techniques:

-

Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the polymer structure and composition.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups.

-

Detailed Methodology for Polyurethane Foam Synthesis

This protocol describes a general laboratory procedure for preparing a rigid polyurethane foam.

Materials:

-

Polyol (e.g., a polyether polyol)

-

Polymeric isocyanate (pMDI)

-

This compound catalyst (e.g., this compound oxide or a carboxylate derivative)

-

Amine catalyst (for blowing reaction)

-

Surfactant (silicone-based)

-

Blowing agent (e.g., water)

-

Mixing cups and a high-speed stirrer

Procedure:

-

Component A Preparation: In a mixing cup, accurately weigh and combine the polyol, surfactant, amine catalyst, this compound catalyst, and water.

-

Mixing Component A: Thoroughly mix these components for a specified time (e.g., 30-60 seconds) to ensure a homogeneous blend.

-

Component B Addition: Add the polymeric isocyanate (Component B) to the mixture.

-

Final Mixing: Immediately mix all components at high speed for a short duration (e.g., 5-10 seconds).

-

Foam Rise: Pour the reacting mixture into a mold or a container and allow it to rise freely. Record key parameters such as cream time, gel time, and tack-free time.

-

Curing: Allow the foam to cure at room temperature or in an oven at a specified temperature for a set period.

-

Characterization: The resulting foam can be characterized for its density, compressive strength, and cell structure (using scanning electron microscopy). FTIR spectroscopy can be used to monitor the disappearance of the isocyanate peak (~2270 cm⁻¹) and the appearance of urethane linkages.

Conclusion

This compound catalysts are highly effective Lewis acids for a variety of polymerization reactions, offering significant advantages in terms of reaction rates and product quality. A deeper understanding of their catalytic mechanisms, as elucidated by modern analytical and computational techniques, allows for the optimization of reaction conditions and the development of more efficient synthetic processes. The quantitative data and experimental protocols provided in this guide serve as a valuable starting point for researchers and professionals working with these versatile catalysts. As with any chemical process, appropriate safety precautions should be taken when handling organotin compounds.

References

- 1. Investigations of catalysis of urethane formation using organotin dicarboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. atamankimya.com [atamankimya.com]

- 3. Synthesis of Unsaturated Polyester Resins from Various Bio-Derived Platform Molecules [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. scispace.com [scispace.com]

- 6. Mechanistic elucidation of monoalkyltin(iv)-catalyzed esterification - PMC [pmc.ncbi.nlm.nih.gov]

- 7. EP0419254B1 - Use of organotin esterification catalysts for reducing extractability - Google Patents [patents.google.com]

- 8. iiste.org [iiste.org]

- 9. wernerblank.com [wernerblank.com]

- 10. A novel catalytic two-step process for the preparation of rigid polyurethane foams: synthesis, mechanism and computational studies - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Environmental Degradation Pathways of Monobutyltin (MBT)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core environmental degradation pathways of monobutyltin (MBT). This compound is an organotin compound found in the environment primarily as a degradation product of the more complex tributyltin (TBT) and dibutyltin (B87310) (DBT), which were extensively used in antifouling paints.[1][2] It is also used directly as a stabilizer for polyvinyl chloride (PVC) plastics and as a catalyst, leading to its release through leaching.[3][4][5] Understanding the fate of MBT in the environment is critical due to the persistence and toxicity of organotin compounds. This document details the abiotic and biotic degradation mechanisms, presents quantitative data in a structured format, outlines relevant experimental protocols, and provides visualizations of key pathways.

Core Degradation Pathways

The environmental fate of this compound is governed by a combination of abiotic and biotic processes. It is often the terminal organotin product in the sequential debutylation of tributyltin.[6][7][8] The primary degradation pathways include hydrolysis, photolysis, and biodegradation, which ultimately convert MBT to less toxic inorganic tin.[7][9]

Abiotic Degradation

Abiotic degradation involves the breakdown of MBT through non-biological chemical and physical processes.

1. Hydrolysis: this compound compounds, such as this compound trichloride (B1173362) (MBTC), undergo rapid hydrolysis upon contact with water.[1] The chloride ligands are quickly displaced to form this compound hydroxide, which can eventually precipitate as this compound oxide.[1][4] This initial hydrolysis of the ligands occurs within minutes to hours.[1] However, the core alkyltin moiety (the MBT cation, BuSn³⁺) is significantly more stable. Studies have shown that the alkyltin bond itself is hydrolytically stable, with a half-life of over a year at varying pH levels (4, 7, and 9) at 25°C.[1]

2. Photodegradation (Photolysis): Photodegradation by sunlight is another significant abiotic pathway. MBT is susceptible to degradation by photochemically induced hydroxyl radicals and direct UV radiation.[1][6] The estimated atmospheric half-life for this compound trichloride due to reaction with hydroxyl radicals is approximately 1.1 days.[5][10] In aquatic systems, photolysis contributes to the breakdown of MBT, particularly in surface waters where light penetration is sufficient.[11][12] Studies have demonstrated that UV irradiation, especially when combined with a photocatalyst like TiO₂, can lead to the rapid and near-complete degradation of butyltins in water.[11][12]

Biotic Degradation

Biodegradation is the primary mechanism for the breakdown of the butyl-tin bond and is mediated by various microorganisms in water and sediment.[6][9]

Sequential Debutylation: The principal biotic pathway is a stepwise loss of butyl groups from the tin atom. This process typically starts with the more toxic tributyltin (TBT), which is degraded by microorganisms into dibutyltin (DBT), then into this compound (MBT), and finally into inorganic tin (Sn(IV)).[7][9] While TBT and DBT can be biodegraded relatively quickly (half-lives of several days in water), MBT is a more persistent intermediate in this chain.[8][13] Bacteria, including genera such as Pseudomonas, Alcaligenes, and Bacillus, have been identified as capable of mediating this sequential dealkylation.[7][9] Sediments are a major sink for organotins, and it is within these matrices that microbial degradation is a key process, although it occurs more slowly than in the water column.[2][6][14]

Data Presentation: Degradation Kinetics and Environmental Concentrations

Quantitative data on the degradation and occurrence of this compound are summarized below for clear comparison.

Table 1: Half-life of this compound and Related Compounds in Various Environmental Compartments

| Compound | Compartment | Degradation Process | Half-life | Citation |

| This compound trichloride (MBTC) | Atmosphere | Photodegradation | ~1.1 days | [5][10] |

| This compound (MBT) moiety | Water (pH 4, 7, 9) | Hydrolysis | > 1 year | [1] |

| This compound (MBT) | Marina Sediment | Biodegradation | 1.1 years | [8] |

| Dibutyltin (DBT) | Marina Sediment | Biodegradation | 1.9 years | [8] |

| Tributyltin (TBT) | Marina Sediment | Biodegradation | 2.1 years | [8] |

| Tributyltin (TBT) | Surficial Sediments | Biodegradation | 360 - 775 days | [6] |

Table 2: Measured Environmental Concentrations of this compound (MBT)

| Location/Matrix | Mean Concentration | Unit | Citation |

| U.S. Surface Waters (1999) | 3.1 - 3.2 | ng/L | [1] |

| U.S. Surface Sediments (1999) | 2.5 - 5.9 | ng/g | [1] |

| U.S. Deep Sediments (1999) | 2.7 - 6.5 | ng/g | [1] |

| U.S. Bivalve Tissue (1999) | 25 - 54 | ng/g | [1] |

| Canadian Potable Water | < 0.5 - 52 | ng Sn/L | [1] |

Experimental Protocols

The analysis of this compound degradation requires specialized and sensitive analytical techniques due to its low environmental concentrations and chemical properties.

Protocol 1: Analysis of Butyltins in Water and Sediment Samples

This protocol is a generalized summary based on methods cited in the literature.[6][11]

1. Sample Collection and Storage:

-

Collect water samples in glass, polypropylene, or PTFE containers.[6]

-

Collect sediment cores and section them as needed.

-

Store all samples frozen at -18°C or lower in the dark to minimize degradation prior to analysis.[6]

2. Extraction (for Sediment Samples):

-

Spike the sample with an isotopically labeled internal standard to correct for recovery and degradation during sample preparation.[6]

-

Extract the organotins from a 4-g aliquot of sediment using a solvent mixture such as 10 mL of toluene-methanol (50:50 v/v) with 100 µL of concentrated HCl.

-

Facilitate extraction using microwave assistance or an ultrasonic bath for 60 minutes.[6]

-

Centrifuge the sample and collect the supernatant for derivatization.

3. Derivatization:

-

Since organotin chlorides are not sufficiently volatile for direct GC analysis, convert them to more volatile species.

-

Add an ethylating agent, typically a 1.5% (w/v) aqueous solution of sodium tetraethylborate (NaBEt₄), to the extract.[2]

-

This reaction converts the butyltin chlorides to their ethylated analogues (e.g., BuSnEt₃).

-

Simultaneously extract the ethylated derivatives into an organic solvent like hexane (B92381) or isooctane.[2][15]

4. Instrumental Analysis:

-

Analyze the final extract using Gas Chromatography (GC) coupled to a sensitive detector.

-

Common configurations:

-

Chromatographic Separation: Use a capillary column such as an Agilent VF-XMS (60 m × 0.25 mm i.d. × 0.25 µm) to separate the different butyltin species.

5. Quantification:

-

Quantify the concentration of MBT by comparing its peak area to that of a calibration curve prepared from certified standards. Use the internal standard to correct for analytical variability.

Protocol 2: Laboratory Microcosm Degradation Study

This protocol describes a controlled experiment to measure degradation rates, based on methodologies for studying TBT degradation.[6][14]

1. Microcosm Setup:

-

Establish replicate microcosms in glass tanks containing both a sediment layer and an overlying water column, sourced from a relevant freshwater or marine environment.

-

For biotic studies, include representative organisms such as macrophytes (Elodea canadensis) or gastropods (Lymnaea stagnalis).[14] Maintain parallel abiotic (sterile) microcosms for comparison.

-

Allow the systems to equilibrate for a set period.

2. Spiking and Sampling:

-

Introduce a known concentration of the target compound (e.g., MBT or its precursor TBT) into the water column.

-

Collect samples from each compartment (water, sediment, biota) at regular time intervals over a period of several weeks to months (e.g., 23 days or longer).[14]

3. Analysis:

-

Process and analyze the samples for MBT, DBT, and TBT concentrations using the analytical protocol described above (Protocol 1).

4. Data Analysis:

-

Plot the concentration of each butyltin species over time for each compartment.

-

Model the degradation kinetics, often using a first-order or biphasic model, to calculate degradation rates and half-lives.[8]

Mandatory Visualization

The following diagrams illustrate the key degradation pathways and a typical experimental workflow.

Caption: General degradation pathway of butyltins in the environment.

Caption: Typical workflow for analyzing MBT in sediment samples.

References

- 1. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 2. dvsb.ivl.se [dvsb.ivl.se]

- 3. Butyltin trichloride - Wikipedia [en.wikipedia.org]

- 4. atamankimya.com [atamankimya.com]

- 5. inchem.org [inchem.org]

- 6. researchgate.net [researchgate.net]

- 7. Insights into the Restoration of Tributyltin Contaminated Environments Using Marine Bacteria from Portuguese Fishing Ports [mdpi.com]

- 8. Long term behaviour and degradation kinetics of tributyltin in a marina sediment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Butyltin trichloride | C4H9Cl3Sn | CID 14236 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Study of photocatalytic degradation of tributyltin, dibutylin and this compound in water and marine sediments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. (Tri)butyltin biotic degradation rates and pathways in different compartments of a freshwater model ecosystem - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

Monobutyltin (MBT) Exposure: A Toxicological Deep-Dive for the Research Professional

An In-depth Technical Guide on the Core Toxicological Effects of Monobutyltin Exposure

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound (MBT), an organotin compound and a primary metabolite of the more widely studied tributyltin (TBT) and dibutyltin (B87310) (DBT), presents a unique toxicological profile. While demonstrably less acutely toxic than its parent compounds, MBT exposure is not without consequence. This technical guide synthesizes the current understanding of MBT's toxicological effects, providing a comprehensive resource for researchers in toxicology, environmental science, and drug development. Key findings indicate that while MBT exhibits lower in vitro cytotoxicity and in vivo systemic toxicity compared to TBT and DBT, it is retained in significant amounts in tissues such as the liver and brain following exposure to parent butyltins. The mechanisms of MBT's action, though less potent, are thought to mirror those of other organotins, potentially involving the activation of nuclear receptors like PPARγ and RXR, and the induction of apoptosis through mitochondrial and caspase-mediated pathways. This guide presents available quantitative data, detailed experimental protocols for assessing MBT toxicity, and visual representations of the implicated signaling pathways to facilitate further research into this environmental metabolite.

In Vitro Toxicity

Studies on cultured cells consistently demonstrate that this compound is the least cytotoxic of the butyltin compounds. In human neuroblastoma cell lines, MBT induced lighter cytotoxic changes only at higher concentrations, whereas TBT and DBT were toxic at very low concentrations (0.1–1 μM)[1]. The cytotoxic effects of MBT are associated with markers of both apoptosis and necrosis, including inhibition of cell viability and proliferation, changes in mitochondrial membrane potential, and the production of reactive oxygen species (ROS)[1].

Table 1: In Vitro Cytotoxicity of this compound (MBT)

| Cell Line | Assay | Endpoint | Result | Reference |

| Human Neuroblastoma | Multiple markers (cell viability, proliferation, mitochondrial membrane potential, ROS production) | Cytotoxicity | Lighter cytotoxic changes observed only at higher doses compared to TBT and DBT. | [1] |

In Vivo Toxicity

Animal studies corroborate the lower acute toxicity of MBT compared to other organotins. The oral LD50 of this compound trichloride (B1173362) in rats is reported to be 2140 mg/kg[2]. In vivo studies have investigated the effects of MBT on various organs, with a notable lack of severe toxicity at doses that are highly toxic for TBT and DBT.

Systemic Toxicity

Table 2: In Vivo Systemic Toxicity of this compound (MBT)

| Species | Route | Dose | Duration | Observed Effects | Reference |

| Rat | Oral | 2140 mg/kg | Single dose | LD50 | [2] |

| Mouse | Oral | Up to 7000 µmol/kg | Single dose | No induction of liver injury. | [3] |

| Rat | Oral | 10-180 mg/kg | Single dose | No changes in thymus weight. | [4] |

| Rat | Dietary | 5, 25, and 125 ppm (as TBTCl) | Two-generation | MBT was the highest concentration metabolite in the liver. | [5] |

Hepatotoxicity

This compound demonstrates markedly lower hepatotoxicity compared to its parent compounds. A study in mice showed that this compound trichloride (MBTC) did not induce liver injury even at a high oral dose of 7000 µmol/kg, whereas tributyltin chloride (TBTC) and dibutyltin dichloride (DBTC) caused hepatotoxicity at 180 µmol/kg and 60 µmol/kg, respectively[3]. Following dietary exposure of rats to TBTCl, MBT was found to be the most abundant metabolite in the liver[5]. Repeated oral exposure of rats to MBTC has been reported to induce changes indicative of liver toxicity[6].

Immunotoxicity

The immunotoxic effects of MBT are significantly less pronounced than those of TBT and DBT. A single oral dose of up to 180 mg/kg of this compound trichloride did not induce any change in thymus weight in rats, a sensitive indicator of organotin-induced immunotoxicity[4].

Neurotoxicity

In vitro studies on mouse cerebral cortex suggest that MBT has minimal effects on the cholinergic system. Unlike TBT and DBT, MBT did not inhibit the activity of choline (B1196258) acetyltransferase, choline uptake, or muscarinic acetylcholine (B1216132) receptor binding. It also had no effect on acetylcholinesterase activity at concentrations up to 10-4 M. The potency ranking for inhibition of cholinergic parameters is TBT > DBT > MBT[7].

Mechanisms of Toxicity

While specific mechanistic studies on MBT are limited, the toxicological actions of organotins are generally understood to involve several key signaling pathways. It is plausible that MBT, albeit with lower potency, engages similar molecular targets.

PPARγ/RXR Activation

Organotin compounds, including TBT and DBT, are known to be potent activators of the peroxisome proliferator-activated receptor gamma (PPARγ) and retinoid X receptor (RXR) heterodimer[8][9][10]. This activation is a key mechanism underlying their obesogenic effects, promoting the differentiation of adipocytes. It is hypothesized that MBT may also act as a ligand for these nuclear receptors, contributing to metabolic disruption, although likely to a lesser extent than TBT and DBT.

Induction of Apoptosis

Organotins are known to induce apoptosis through multiple pathways. The intrinsic, or mitochondrial, pathway is a key target. TBT has been shown to decrease mitochondrial membrane potential and induce the release of cytochrome c, which in turn activates the caspase cascade. This process involves the activation of initiator caspases (like caspase-9) and executioner caspases (like caspase-3)[11][12][13]. While direct evidence for MBT is scarce, its reported effects on mitochondrial membrane potential in vitro suggest a similar, though less potent, pro-apoptotic mechanism.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the assessment of this compound toxicity.

In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol is a standard method for assessing cell viability and can be adapted for testing the cytotoxicity of this compound.

Objective: To determine the concentration of MBT that reduces the viability of a cell population by 50% (IC50).

Materials:

-

Cell line of interest (e.g., human neuroblastoma SH-SY5Y)

-

Complete cell culture medium

-

This compound trichloride (MBTC) stock solution in a suitable solvent (e.g., DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

96-well microtiter plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1 x 104 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Compound Exposure: Prepare serial dilutions of MBTC in culture medium from the stock solution. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of MBTC. Include vehicle control wells (medium with the same concentration of solvent as the highest MBT concentration) and untreated control wells.

-

Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

-

MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

-

Formazan (B1609692) Formation: Incubate the plate for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

-

Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the MBT concentration to determine the IC50 value.

In Vivo Acute Oral Toxicity Study (LD50 Determination)

This protocol outlines a general procedure for determining the acute oral lethal dose (LD50) of a substance in rodents, which can be applied to this compound.

Objective: To determine the single dose of MBT that is lethal to 50% of a test animal population.

Materials:

-

Test animals (e.g., Wistar rats), typically young adults of a single sex.

-

This compound trichloride (MBTC).

-

Vehicle for oral administration (e.g., corn oil).

-

Oral gavage needles.

-

Animal housing and care facilities.

Procedure:

-

Animal Acclimation: Acclimate animals to the laboratory conditions for at least 5 days before the study.

-

Dose Preparation: Prepare a range of doses of MBTC in the chosen vehicle.

-

Dosing: Administer a single oral dose of MBTC to groups of animals (typically 5-10 animals per group) via gavage. Include a control group that receives only the vehicle.

-

Observation: Observe the animals for mortality and clinical signs of toxicity at regular intervals for at least 14 days. Record body weights at the beginning of the study, at least weekly, and at the end of the study.

-

Necropsy: Perform a gross necropsy on all animals at the end of the observation period or at the time of death.

-

Data Analysis: Calculate the LD50 value using a recognized statistical method (e.g., probit analysis).

Caspase-3 Activity Assay